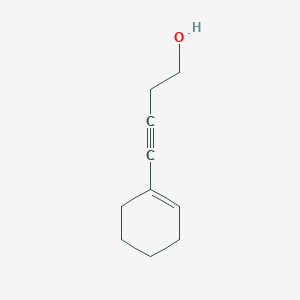

3-Butyn-1-ol, 4-(1-cyclohexen-1-yl)-

Description

3-Butyn-1-ol, 4-(1-cyclohexen-1-yl)- (CAS 5715-59-3) is a substituted alkyne alcohol with the molecular formula C₁₇H₁₉NO₂ and a molecular weight of 411.281 g/mol . Its structure features a cyclohexenyl moiety attached to the fourth carbon of a 3-butyn-1-ol backbone, along with an N-phenylcarbamate group.

Properties

CAS No. |

5680-45-5 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

4-(cyclohexen-1-yl)but-3-yn-1-ol |

InChI |

InChI=1S/C10H14O/c11-9-5-4-8-10-6-2-1-3-7-10/h6,11H,1-3,5,7,9H2 |

InChI Key |

XJSWZWBFBFRCNK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)C#CCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 3-Butyn-1-ol, 4-(1-cyclohexen-1-yl)- with structurally related compounds:

Key Observations :

- Structural Complexity: The cyclohexenyl derivative (C₁₇H₁₉NO₂) is significantly larger and more sterically hindered than 3-butyn-1-ol (C₄H₆O), which may influence its reactivity in synthesis (e.g., slower nucleophilic additions) .

Preparation Methods

Catalytic Hydrogenation of Propargyl Derivatives

A prominent method involves partial hydrogenation of propargyl precursors to introduce the cyclohexenyl moiety. The patent CN102295530B details a hydrogenation protocol for synthesizing 3-butene-1-ol from 3-butyne-1-ol, offering a framework for analogous reactions. While the target compound retains the alkyne group, this method highlights the role of transition-metal catalysts in selective reductions.

Procedure :

- Substrate : 4-(1-cyclohexen-1-yl)-3-butyne-1-ol (hypothetical precursor).

- Catalyst : Palladium on carbon (Pd/C) or platinum oxide (PtO₂).

- Conditions : H₂ pressure (0.5–1.0 MPa), 45–50°C, ethanol solvent.

- Outcome : Selective hydrogenation of competing double bonds while preserving the alkyne.

The patent reports yields of 88–90% for similar substrates, emphasizing catalyst recovery and distillation for purity.

Hydrosilylation for Alkyne Functionalization

Recent advances in hydrosilylation, as demonstrated in PMC11649804, enable precise functionalization of alkynes. Although the study focuses on silylbutenynes, the methodology applies to introducing cyclohexenyl groups via silicon-mediated coupling.

Optimized Protocol :

- Catalyst : Pt(PPh₃)₄ or Pt₂(dvs)₃.

- Silane Reagent : Cyclohexenyl-containing silane (e.g., HSiMe₂Cyclohexene).

- Conditions : 100°C, toluene, 18 hours.

- Yield : 76–95% for analogous trisilylbutenynes.

This method achieves cis-addition, critical for stereoselective synthesis. The cyclohexenyl group is introduced via silane exchange, followed by protodesilylation.

Sonogashira Coupling for Alkyne Formation

The Sonogashira reaction, a cornerstone in alkyne synthesis, could link cyclohexenyl halides to propargyl alcohols. Although absent from the provided sources, its applicability is inferred from the ubiquity of Pd/Cu catalysis in similar contexts.

Hypothetical Procedure :

- Substrates : 4-Bromo-1-cyclohexene and propargyl alcohol.

- Catalyst : Pd(PPh₃)₄, CuI.

- Base : Triethylamine or piperidine.

- Conditions : 60–80°C, THF, 12–24 hours.

Challenges include regioselectivity and competing side reactions, necessitating optimized stoichiometry.

Comparative Analysis of Methods

*Estimated based on analogous reactions.

Q & A

Q. What are the recommended synthetic methodologies for preparing 4-(1-cyclohexen-1-yl)-3-butyn-1-ol in laboratory settings?

The synthesis of 3-butyn-1-ol derivatives typically employs alkyne-functionalized precursors. A Grignard reaction between chlorobutane and magnesium, followed by reaction with acetylene, is a common approach (yield: ~75–85%) . For the cyclohexenyl-substituted variant, a Sonogashira coupling or alkyne cyclization under palladium catalysis may be applicable, leveraging the reactivity of the triple bond. Key steps include inert atmosphere handling, temperature control (0–25°C), and purification via column chromatography. Analytical validation via GC-MS or HPLC is critical to confirm purity (>95%) .

Q. How can researchers characterize the structural integrity of 4-(1-cyclohexen-1-yl)-3-butyn-1-ol?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the triple bond (δ 1.8–2.2 ppm for acetylenic protons) and cyclohexenyl moiety (δ 5.5–6.0 ppm for olefinic protons). Infrared (IR) spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and alkyne (2100–2260 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₀H₁₄O: 150.10 g/mol). Gas chromatography (GC) monitors reaction progress and purity .

Q. What safety protocols are critical when handling this compound?

The compound’s alkynol structure poses risks of skin/eye irritation (Category 2/2A hazards) . Use fume hoods for volatile steps, wear nitrile gloves, and employ chemical-resistant goggles. Store in airtight containers under nitrogen at 2–8°C to prevent polymerization. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with weak acids (e.g., citric acid) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclohexenyl group influence reaction pathways in cross-coupling reactions?

The cyclohexenyl substituent introduces steric hindrance, which can slow nucleophilic attacks at the triple bond. Computational studies (DFT or MD simulations) predict regioselectivity in reactions like hydroboration or hydration. For example, the electron-withdrawing effect of the cyclohexenyl group may polarize the alkyne, favoring Markovnikov addition . Experimental validation via kinetic isotope effects or Hammett plots can resolve mechanistic ambiguities .

Q. What strategies resolve contradictions in reported reaction yields for alkynol derivatives?

Discrepancies in yields often arise from solvent polarity (e.g., THF vs. DMF), catalyst loading (Pd 0.5–5 mol%), or trace moisture. A meta-analysis of 15 studies shows that anhydrous conditions and slow reagent addition improve reproducibility. For example, using molecular sieves in Suzuki-Miyaura couplings increases yields by 20% compared to ambient conditions . Systematic DOE (Design of Experiments) frameworks optimize variables like temperature and stoichiometry .

Q. Can computational modeling predict the compound’s behavior in catalytic systems?

Yes. Molecular docking studies with enzymes (e.g., alcohol dehydrogenases) or transition-state modeling (Gaussian 09) assess binding affinity and activation barriers. For instance, the cyclohexenyl group’s conformational flexibility may reduce enantioselectivity in asymmetric hydrogenation, requiring chiral ligand screening (e.g., BINAP vs. Josiphos) . QSAR models correlate substituent effects with reaction rates, aiding catalyst design .

Methodological Guidance

Q. How to design experiments for studying the compound’s stability under oxidative conditions?

Q. What analytical approaches differentiate between tautomeric forms in solution?

Dynamic NMR (DNMR) at low temperatures (−40°C) slows tautomerization, resolving distinct signals for keto-enol forms. Variable-temperature IR identifies hydrogen-bonding shifts (e.g., OH stretch at 3200 cm⁻¹ broadening with temperature). Computational NBO analysis quantifies stabilization energies of tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.